molecular formula C18H17NO B12328270 (1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one

(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one

Cat. No.: B12328270
M. Wt: 263.3 g/mol
InChI Key: LTECABHYPPHTQJ-SQIWNDBBSA-N
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Description

This compound belongs to the class of penta-1,4-dien-3-ones, which are characterized by a conjugated system of double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base such as sodium hydroxide. The reaction typically proceeds in an ethanol-water mixture, and the product is obtained after recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The anilino and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is unique due to the presence of both an anilino group and a phenyl group, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one

InChI

InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-14,19H,1H3/b13-12+,15-14+

InChI Key

LTECABHYPPHTQJ-SQIWNDBBSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)/C=C/NC2=CC=CC=C2

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)C=CNC2=CC=CC=C2

Origin of Product

United States

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